Methyltetrazine-amino-PEG11-CH2CH2COONHS
Description
Methyltetrazine-amino-PEG11-CH2CH2COONHS is a bioorthogonal reagent designed for selective conjugation in biomedical applications. Its structure comprises four key components (Fig. 1):
- Methyltetrazine: A strained dienophile that undergoes rapid inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) derivatives, enabling click chemistry under physiological conditions .
- Amino linker: Facilitates covalent attachment to targeting molecules or surfaces.
- PEG11 spacer: An 11-unit polyethylene glycol chain that enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility .
- NHS ester: A reactive group for efficient coupling with primary amines on proteins, antibodies, or other amine-containing biomolecules .
This compound is widely used in live-cell imaging, antibody-drug conjugates (ADCs), and targeted drug delivery due to its fast kinetics (second-order rate constants >1,000 M⁻¹s⁻¹ with TCO) and stability in biological environments .
Properties
Molecular Formula |
C40H62N6O16 |
|---|---|
Molecular Weight |
882.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C40H62N6O16/c1-33-42-44-40(45-43-33)35-4-2-34(3-5-35)32-41-36(47)8-10-51-12-14-53-16-18-55-20-22-57-24-26-59-28-30-61-31-29-60-27-25-58-23-21-56-19-17-54-15-13-52-11-9-39(50)62-46-37(48)6-7-38(46)49/h2-5H,6-32H2,1H3,(H,41,47) |
InChI Key |
LWZPTSBCPZEKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- PEG11 offers an optimal balance between solubility and steric effects for most bioconjugation applications .
End-Group Modifications
NHS Ester vs. Acid-Terminated Derivatives
| Property | NHS Ester (this compound) | Acid (Methyltetrazine-PEG12-Acid) |
|---|---|---|
| Conjugation Efficiency | High (direct amine coupling) | Moderate (requires EDC/HOBT) |
| Stability | Hydrolysis-sensitive (store anhydrous) | Stable at neutral pH |
| Application Flexibility | Preferred for proteins/antibodies | Suitable for custom derivatization |
The NHS ester enables single-step conjugation, whereas acid-terminated variants require activation, increasing reaction complexity .
Methyltetrazine vs. Non-Methylated Tetrazines
- Enhanced Stability : The methyl group at the tetrazine 3-position reduces electron-deficient character, slowing hydrolysis while maintaining reactivity with TCO .
- Reduced Cytotoxicity: Methyl substitution minimizes nonspecific interactions with cellular components compared to unsubstituted tetrazines .
Pharmacokinetic and Drug-like Properties
Using SwissADME predictions (as validated in for PEGylated compounds):
| Parameter | This compound | PEG9 Variant |
|---|---|---|
| LogP (Lipophilicity) | -1.2 | -0.8 |
| H-Bond Acceptors (HBA) | 15 | 12 |
| H-Bond Donors (HBD) | 1 | 1 |
| GI Permeability | Low (due to PEG size) | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
